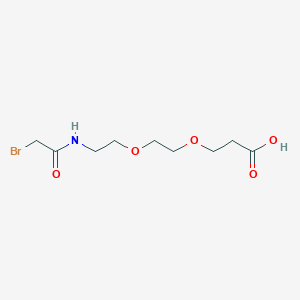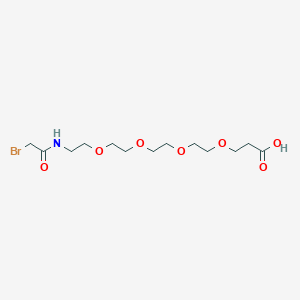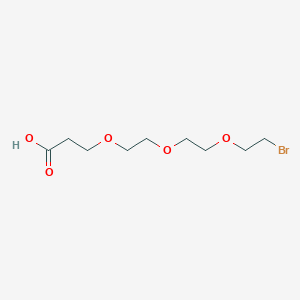
Cadazolid
説明
Cadazolid is a novel antibiotic with potent activity against Clostridium difficile . It belongs to the class of organic compounds known as quinoline carboxylic acids .
Synthesis Analysis
Cadazolid was synthesized at Actelion Pharmaceuticals Ltd . The chemical structure of cadazolid combines the pharmacophores of oxazolidinone and fluoroquinolone antibiotics .Molecular Structure Analysis
The chemical formula of Cadazolid is C29H29F2N3O8 . The exact mass is 585.19 and the molecular weight is 585.560 .Chemical Reactions Analysis
Cadazolid acts as a potent inhibitor of protein synthesis, while inhibition of DNA synthesis was also observed, albeit only at substantially higher concentrations of the drug . Cadazolid was well tolerated up to 3000 mg given twice daily for 10 days .Physical And Chemical Properties Analysis
Cadazolid has a molar mass of 585.561 g·mol −1 . The majority of the compound was recovered unchanged in the faeces, thus resulting in high concentrations at the site of action (colon) .科学的研究の応用
Treatment of Clostridium difficile Infections
Cadazolid is a new oxazolidinone-type antibiotic currently in clinical development for the treatment of Clostridium difficile-associated diarrhea . It has shown promising results in inhibiting the growth of C. difficile strains .
Inhibition of Protein Synthesis
Cadazolid acts as a potent inhibitor of protein synthesis . This is a crucial mechanism of action for many antibiotics, as it prevents bacteria from producing essential proteins, thereby inhibiting their growth .
Inhibition of DNA Synthesis
In addition to inhibiting protein synthesis, Cadazolid also inhibits DNA synthesis, albeit at substantially higher concentrations of the drug . This dual mode of action could potentially enhance its antibacterial efficacy .
Low Potential for Resistance Development
Cadazolid has a low potential for spontaneous resistance development . This is a significant advantage in the field of antibiotic research, as resistance development is a major challenge with many existing antibiotics .
Activity Against Linezolid-Resistant Strains
Cadazolid retains potent activity against strains resistant or nonsusceptible to linezolid . Linezolid is a commonly used antibiotic, and resistance to it is a growing concern. Therefore, the ability of Cadazolid to effectively treat linezolid-resistant strains is a significant advantage .
Inhibition of Protein Synthesis in Escherichia coli and Staphylococcus aureus
In vitro protein synthesis inhibition by Cadazolid was shown in Escherichia coli and Staphylococcus aureus, including an isolate resistant against linezolid . This broad-spectrum activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria enhances its potential as a versatile antibiotic .
Structural Basis of Translation Inhibition
Cadazolid binds with its oxazolidinone moiety in a binding pocket in close vicinity of the peptidyl transferase centre (PTC) of the ribosome and extends its unique fluoroquinolone moiety towards the A-site of the PTC . This unique binding mechanism enables Cadazolid to inhibit protein synthesis by interfering with the binding of tRNA to the A-site .
Potential Treatment for Hospital-Acquired Infections
Cadazolid is being evaluated for treatment of Clostridium difficile gastrointestinal infections that frequently occur in hospitalized patients . If successful, it could provide a much-needed solution for these difficult-to-treat infections .
作用機序
Cadazolid is an experimental antibiotic of the oxazolidinone class . It has been developed for the treatment of Clostridium difficile-associated diarrhea . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on Cadazolid.
Target of Action
Cadazolid primarily targets the bacterial protein synthesis machinery . It is effective against Clostridium difficile, a major cause of drug-resistant diarrhea in the elderly .
Mode of Action
Cadazolid acts by inhibiting the synthesis of proteins in the bacteria . This inhibition results in the prevention of toxin production and spore formation, which are crucial for the survival and virulence of the bacteria .
Biochemical Pathways
It is known that cadazolid inhibits protein synthesis, which is a crucial process for bacterial growth and survival . By inhibiting this process, Cadazolid prevents the bacteria from producing toxins and forming spores .
Pharmacokinetics
Cadazolid exhibits low systemic exposure and is poorly absorbed . Plasma concentrations of Cadazolid were found to be low, with no concentrations >3.3 ng/mL observed after single doses or >6.9 ng/mL after 10 days of multiple doses . The increase in systemic exposure to Cadazolid across doses was less than dose-proportional . The majority of the compound was recovered unchanged in the feces, resulting in high concentrations at the site of action (colon) .
Result of Action
The primary result of Cadazolid’s action is the inhibition of protein synthesis in the bacteria, leading to a decrease in toxin production and spore formation . This results in the effective treatment of Clostridium difficile-associated diarrhea .
Action Environment
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCFMXQTBGXQW-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F2N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145234 | |
| Record name | Cadazolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadazolid | |
CAS RN |
1025097-10-2 | |
| Record name | Cadazolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadazolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025097102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadazolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cadazolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADAZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Cadazolid?
A1: Cadazolid primarily acts by inhibiting bacterial protein synthesis. [] It binds to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), interfering with the formation of peptide bonds and thus blocking protein synthesis. []
Q2: How does Cadazolid's mechanism of action differ from that of Linezolid, another oxazolidinone antibiotic?
A2: While both Cadazolid and Linezolid target bacterial protein synthesis, they exhibit different resistance mechanisms in C. difficile. Research suggests distinct binding sites on the ribosome and different mutations associated with resistance development for each drug. []
Q3: What mutations are associated with Cadazolid resistance in C. difficile?
A3: In vitro studies have identified mutations in ribosomal protein L4 (encoded by the rplD gene), as well as in tra and rmt genes, associated with Cadazolid resistance. [] These genes are involved in various aspects of ribosomal function and translation.
Q4: Does Cadazolid exhibit cross-resistance with other antibiotics?
A4: Studies show no significant cross-resistance between Cadazolid and other antibiotics, including Linezolid, fluoroquinolones, and fidaxomicin. [] This suggests Cadazolid retains activity against strains resistant to these other agents.
Q5: What is the significance of Cadazolid's low systemic exposure?
A5: Cadazolid exhibits minimal systemic absorption and is primarily excreted unchanged in feces. [, ] This results in high concentrations within the intestinal tract, the site of CDI, minimizing systemic side effects and maximizing drug action at the infection site. []
Q6: How does Cadazolid affect C. difficile toxin production?
A6: Unlike metronidazole and vancomycin, Cadazolid potently inhibits the production of both toxin A and toxin B by C. difficile, even at growth-inhibitory concentrations. [] These toxins are major contributors to the pathogenesis of CDI.
Q7: Does Cadazolid impact C. difficile spore formation?
A7: Cadazolid demonstrates significant inhibition of C. difficile spore formation at growth-inhibitory concentrations. [] This effect could potentially contribute to reduced CDI recurrence rates.
Q8: How does Cadazolid affect the gut microbiota compared to vancomycin?
A9: Cadazolid appears to have a more favorable impact on the gut microbiota compared to vancomycin. Studies show less alteration in fecal microbiome composition and diversity in patients treated with Cadazolid compared to those receiving vancomycin. []
Q9: Which specific bacterial groups in the gut microbiota are less affected by Cadazolid compared to vancomycin?
A10: Cadazolid, even at higher doses, demonstrates less impact on Bacteroidetes, Clostridium clusters XIVa and IV compared to vancomycin. [] This suggests a more targeted effect on C. difficile with less disruption of beneficial gut commensals.
Q10: What is the safety profile of Cadazolid based on current research?
A11: Cadazolid appears well-tolerated in clinical trials, with a safety profile comparable to vancomycin. [, ] The most common adverse event reported was headache, with no dose-dependent relationship observed. []
Q11: Does Cadazolid promote the intestinal colonization of vancomycin-resistant enterococci (VRE)?
A12: Research indicates that Cadazolid treatment did not lead to intestinal VRE overgrowth in mice. [] This finding suggests a lower risk of promoting VRE colonization compared to some other antibiotics used for CDI.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















